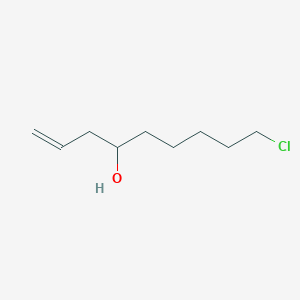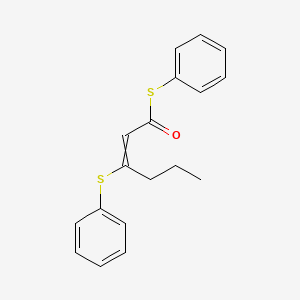
S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate: is an organic compound characterized by the presence of a phenyl group attached to a hex-2-enethioate backbone. This compound is notable for its unique structural features, which include a phenylsulfanyl group and a thioester linkage. These structural elements contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate typically involves the reaction of thiophenol with an appropriate hex-2-enethioate precursor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include thiophenol and various catalysts that facilitate the formation of the thioester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatographic techniques and the use of advanced reactors to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound may be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. Its reactivity with proteins and enzymes can provide insights into biochemical pathways.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs that target specific enzymes or receptors. Its ability to modulate biological activity makes it a candidate for drug discovery.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism by which S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with active sites on enzymes, modulating their activity. Additionally, the compound’s thioester linkage can undergo hydrolysis, releasing active thiol groups that participate in further biochemical reactions.
Comparación Con Compuestos Similares
S-Phenyl 2-methylprop-2-enethioate: This compound shares a similar thioester linkage but differs in the structure of the carbon backbone.
S-Phenyl 3-(phenylsulfanyl)propanethioate: Similar in structure but with a different carbon chain length and positioning of the phenylsulfanyl group.
Uniqueness: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate is unique due to its specific combination of a phenylsulfanyl group and a hex-2-enethioate backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
845618-87-3 |
|---|---|
Fórmula molecular |
C18H18OS2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
S-phenyl 3-phenylsulfanylhex-2-enethioate |
InChI |
InChI=1S/C18H18OS2/c1-2-9-17(20-15-10-5-3-6-11-15)14-18(19)21-16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3 |
Clave InChI |
CTWNQWBTJJBKPF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=CC(=O)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


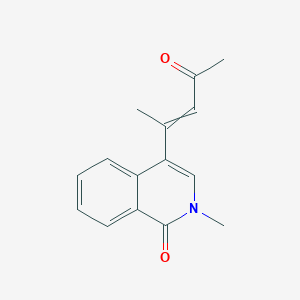

![3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one](/img/structure/B12532805.png)
![Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-](/img/structure/B12532807.png)
![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)
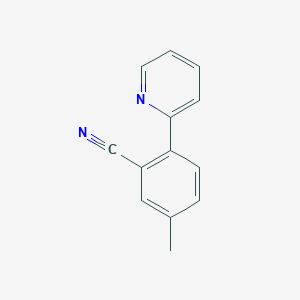
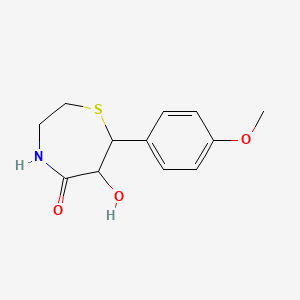
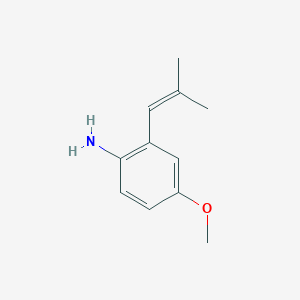

![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
